

5-Ethyl-2-vinylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2-vinylpyridine**

Cat. No.: **B134171**

[Get Quote](#)

Technical Guide: 5-Ethyl-2-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for **5-Ethyl-2-vinylpyridine**, a pyridine derivative of interest in organic synthesis and polymer chemistry.

Core Chemical Data

5-Ethyl-2-vinylpyridine is a substituted pyridine with both an ethyl and a vinyl group attached to the aromatic ring. Its chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₁₁ N
Molecular Weight	133.19 g/mol
CAS Number	5408-74-2
Appearance	Yellow Oil
Density (approx.)	0.941 - 1.005 g/cm ³
Boiling Point (approx.)	235.73°C
Refractive Index (approx.)	1.5690

Synthesis of 5-Ethyl-2-vinylpyridine

The industrial synthesis of **5-Ethyl-2-vinylpyridine** is typically achieved through a two-step process starting from 5-ethyl-2-picoline (5-ethyl-2-methylpyridine).

- Step 1: Hydroxyethylation - 5-ethyl-2-picoline is reacted with formaldehyde to form the intermediate, 2-(5-ethylpyridin-2-yl)ethanol.
- Step 2: Dehydration - The intermediate, 2-(5-ethylpyridin-2-yl)ethanol, is then dehydrated to yield the final product, **5-Ethyl-2-vinylpyridine**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of **5-Ethyl-2-vinylpyridine**. These protocols are based on established methods for the synthesis of vinylpyridines and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 2-(5-ethylpyridin-2-yl)ethanol

This procedure outlines the hydroxyethylation of 5-ethyl-2-picoline.

Materials:

- 5-ethyl-2-picoline

- Formaldehyde (36% aqueous solution)
- High-pressure reactor
- Sodium hydroxide (for potential pH adjustment)

Procedure:

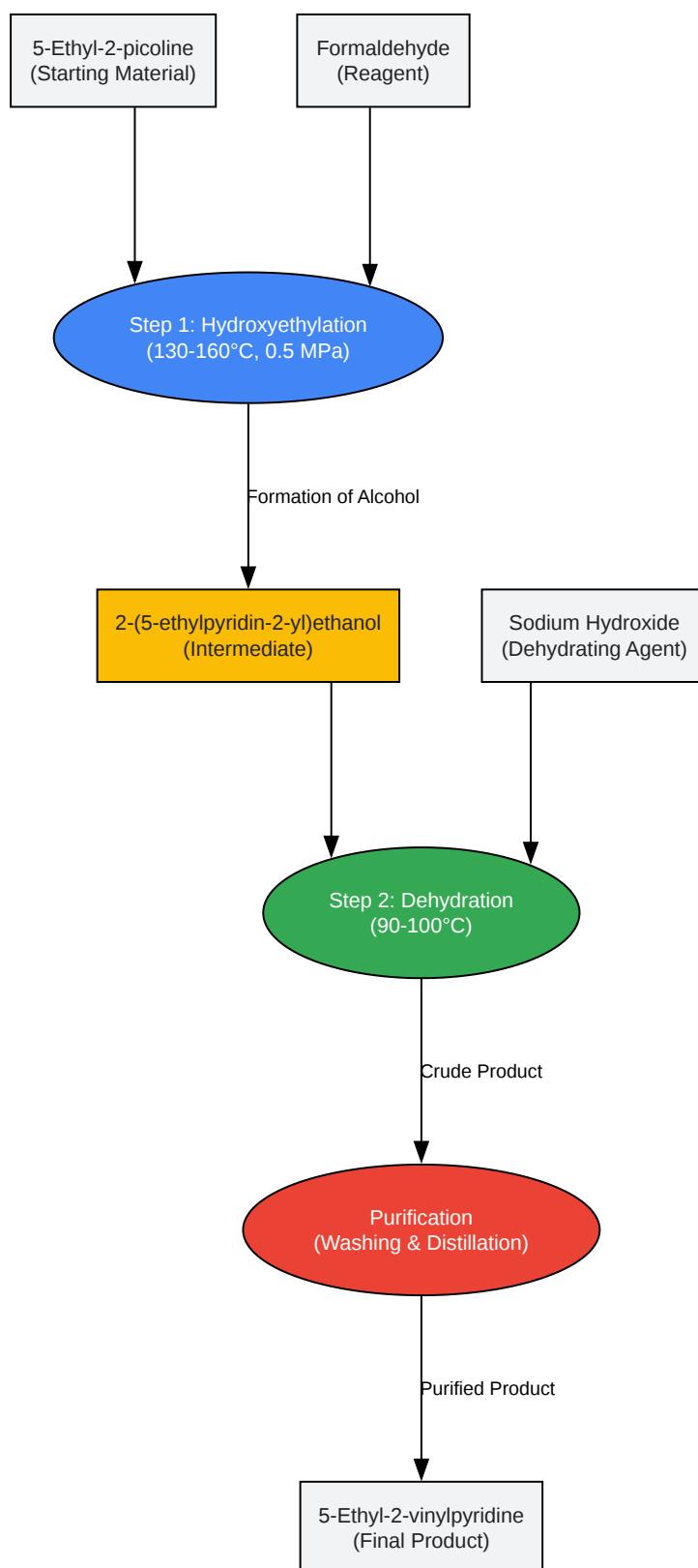
- Charge a high-pressure reactor with 5-ethyl-2-picoline and a 36% aqueous solution of formaldehyde. A common molar ratio of picoline to formaldehyde is approximately 1:1 to 1:1.5.
- Seal the reactor and begin stirring.
- Heat the mixture to a temperature in the range of 130-160°C.
- Maintain the reaction under pressure, typically around 0.5 MPa.
- Allow the reaction to proceed for approximately 1-2 hours.
- After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
- The resulting solution contains 2-(5-ethylpyridin-2-yl)ethanol and can be used in the subsequent dehydration step, or purified by distillation under reduced pressure.

Protocol 2: Dehydration of 2-(5-ethylpyridin-2-yl)ethanol

This procedure describes the conversion of the intermediate alcohol to the final vinylpyridine product.

Materials:

- 2-(5-ethylpyridin-2-yl)ethanol solution (from Protocol 1)
- Sodium hydroxide (50% aqueous solution)
- Dehydration vessel with a distillation setup


- Washing vessel
- Rectification still

Procedure:

- To a dehydration vessel equipped with a stirrer and distillation apparatus, add a 50% aqueous solution of sodium hydroxide.
- Slowly add the 2-(5-ethylpyridin-2-yl)ethanol solution to the heated sodium hydroxide solution. The temperature should be maintained at approximately 90-100°C.
- The **5-Ethyl-2-vinylpyridine** product will be formed and co-distill with water. Collect the distillate.
- The collected crude product is then transferred to a washing vessel. Add a concentrated sodium hydroxide solution (e.g., 95%) to wash and separate the organic layer.
- Separate the organic layer containing the crude **5-Ethyl-2-vinylpyridine**.
- The crude product is then purified by fractional distillation under reduced pressure in a rectification still.
- Collect the fraction corresponding to **5-Ethyl-2-vinylpyridine**. The purity of the final product can be assessed by gas chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process of **5-Ethyl-2-vinylpyridine**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Ethyl-2-vinylpyridine** from 5-ethyl-2-picoline.

- To cite this document: BenchChem. [5-Ethyl-2-vinylpyridine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134171#5-ethyl-2-vinylpyridine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com